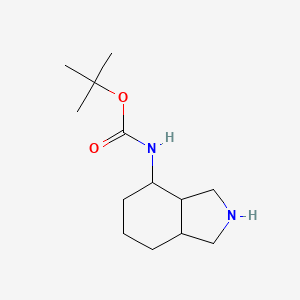
tert-Butyl-N-(Octahydro-1H-isoindol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of octahydro-1H-isoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wirkmechanismus
The mechanism of action of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-benzyl-octahydro-1H-isoindol-4-yl)carbamate
- tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate derivatives
Uniqueness
tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its tert-butyl group provides stability and resistance to hydrolysis, making it a valuable compound in various research applications .
Biologische Aktivität
Tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate is a chemical compound with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and an octahydro-1H-isoindole moiety, suggests diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, potential pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate is C₁₃H₂₄N₂O₂, with a molecular weight of approximately 240.34 g/mol. The presence of the carbamate functional group enhances its stability and solubility, making it suitable for pharmaceutical applications. The structural features of this compound may influence its interactions with biological targets, including neurotransmitter receptors and enzymes involved in neuronal signaling pathways.
Pharmacological Properties
Research indicates that compounds similar to tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate exhibit various pharmacological effects. Some notable properties include:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Tert-butyl N-(5-methyl-1H-indol-7-yl)carbamate | Indole derivative | Potential antidepressant activity |
| Tert-butyl N-(cyclohexyl)carbamate | Cycloalkane derivative | Used as a synthetic intermediate |
| Tert-butyl N-(pyrrolidinyl)carbamate | Pyrrolidine derivative | Exhibits neuroprotective effects |
The unique isoindole structure of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate may confer distinct biological activities not observed in other similar compounds.
Interaction Studies
Preliminary studies suggest that tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate interacts with various biological targets. These interactions are crucial for understanding its potential therapeutic effects. For instance, compounds with similar structures have shown binding affinity to neurotransmitter receptors, which could elucidate mechanisms of action and inform dosage strategies for therapeutic use.
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYGQAXKEOMNDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














